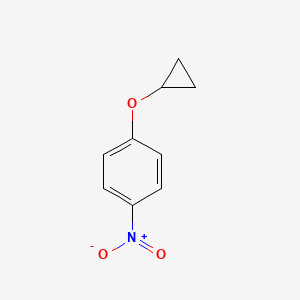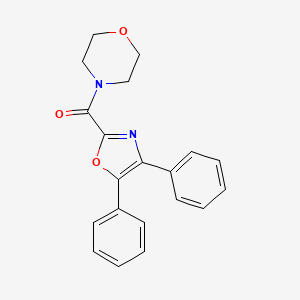
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is a complex organic compound that features both an oxazole ring and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a precursor containing a phenyl group and a nitrile group to form the oxazole ring. This is followed by the reaction with morpholine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing molecular mechanisms in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural characteristics make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The oxazole and morpholine rings may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: This compound shares the oxazole ring but has a different substituent, leading to different chemical and biological properties.
5-(4,5-Diphenyl-1,3-oxazol-2-yl)-1’-isobutyl-8-methoxy-3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indoline]: Another compound with a similar oxazole ring but different substituents and structural features.
Uniqueness
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is unique due to the presence of both the oxazole and morpholine rings This combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds
Propriétés
Formule moléculaire |
C20H18N2O3 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(4,5-diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-11-13-24-14-12-22)19-21-17(15-7-3-1-4-8-15)18(25-19)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
OIEOEXDPDGGMKW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
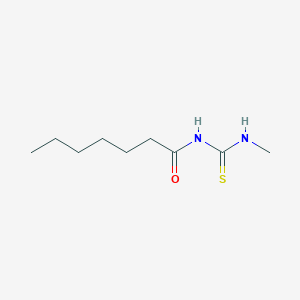
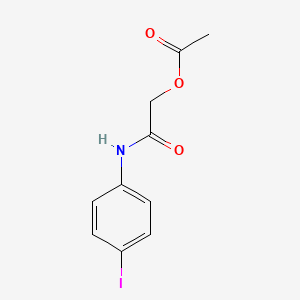

![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)

![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)

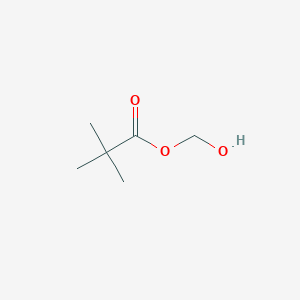
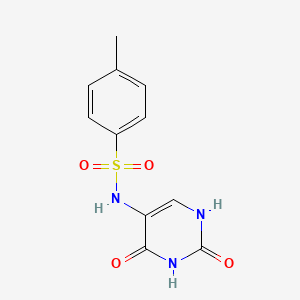
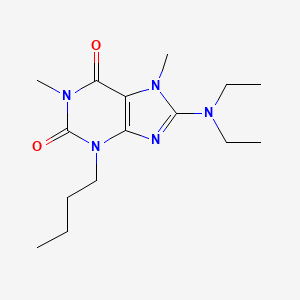
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
